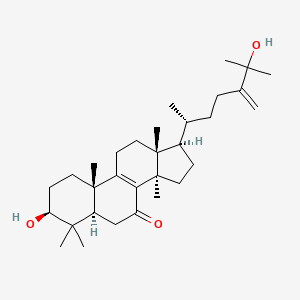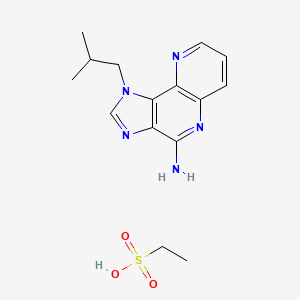
Epetirimod esylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epetirimod esylate is a 1,5-naphthyridine derivative.
Applications De Recherche Scientifique
Erythropoiesis-Stimulating Protein Development
Epetirimod esylate is closely related to darbepoetin alfa, a hyperglycosylated analog of erythropoietin (EPO). Research shows that darbepoetin alfa, due to increased carbohydrate content, has greater in vivo potency and a longer serum half-life compared to regular EPO, allowing less frequent administration for the same biological response. It is used in treating anemia and reducing its incidence in clinical trials (Egrie & Browne, 2001).
Neuroprotective Applications
EPO and its analogs have demonstrated neuroprotective properties. Studies indicate that recombinant human EPO (rhEPO) is effective in treating ischemic stroke, reducing infarct size, and improving clinical outcomes. This highlights its potential as a neuroprotective therapy in acute brain injuries (Ehrenreich et al., 2002), (Ehrenreich et al., 2009).
Impact on Renal Functions
Darbepoetin alfa, a derivative of EPO, exhibits pleiotropic properties, including protection against renal dysfunction and injury in chronic renal failure. This suggests a potential application in treating different types of renal failure (Chatterjee, 2005).
Cellular Trafficking and Degradation
Studies on EPO and its analogs, like darbepoetin alfa, provide insights into their cellular trafficking and degradation. Understanding these processes is crucial for optimizing their therapeutic efficacy in various treatments, such as anemia management (Gross & Lodish, 2006).
Therapeutic Potential in Nervous System Disorders
EPO's role extends beyond erythropoiesis to include applicability in nervous system disorders, potentially offering efficacy in conditions like Alzheimer's disease, stroke, trauma, and diabetic complications. Its neuroprotective properties are a focus of ongoing research (Maiese et al., 2008).
Propriétés
Numéro CAS |
885483-02-3 |
|---|---|
Nom du produit |
Epetirimod esylate |
Formule moléculaire |
C15H21N5O3S |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
ethanesulfonic acid;1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine |
InChI |
InChI=1S/C13H15N5.C2H6O3S/c1-8(2)6-18-7-16-11-12(18)10-9(17-13(11)14)4-3-5-15-10;1-2-6(3,4)5/h3-5,7-8H,6H2,1-2H3,(H2,14,17);2H2,1H3,(H,3,4,5) |
Clé InChI |
CLPJOVGTNBZYQJ-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)O.CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |
SMILES canonique |
CCS(=O)(=O)O.CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



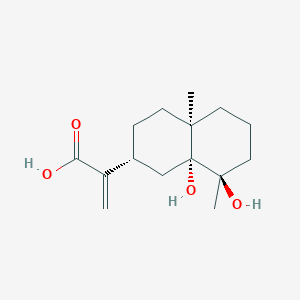
![4-[(4-Chlorobenzoyl)amino]-N-[4-[4-(2,4-diethoxyphenyl)-1-piperidinyl]-butyl]benzamide](/img/structure/B1250148.png)
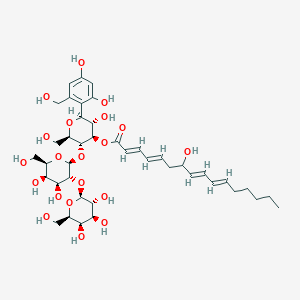
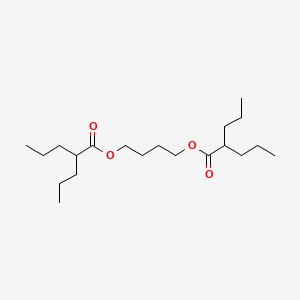
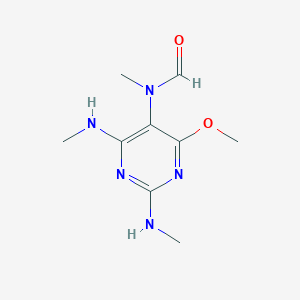
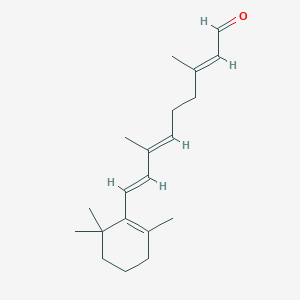

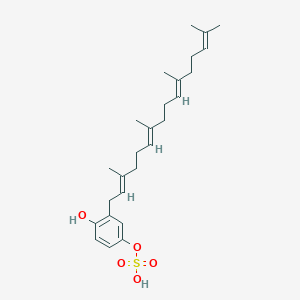
![(1S,5R)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1250160.png)
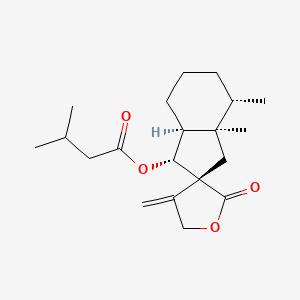

![(R)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepinium](/img/structure/B1250163.png)
![3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propyl N-(2,6-difluorophenyl)carbamate](/img/structure/B1250165.png)
